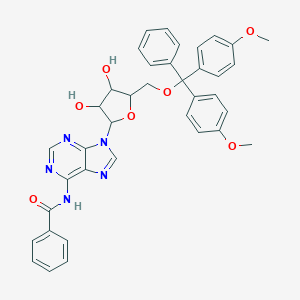

5'-DMT-Bz-rA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. Este compuesto se caracteriza por su alta pureza y estabilidad, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación científica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5’-O-DMT-Bz-rA implica múltiples pasos, comenzando con la protección del nucleósido adenosina. El grupo 5’-hidroxilo se protege con un grupo 4,4’-dimetoxitritilo (DMT), y la posición N6 se protege con un grupo benzoílo (Bz). El grupo 2’-hidroxilo se protege con un grupo tert-butildimetilsililo (tBDMS). Finalmente, el grupo 3’-hidroxilo se convierte en una fosforamidita utilizando 2-cianoetil-(N,N-diisopropil)fosforamidita .

Métodos de Producción Industrial

La producción industrial de 5’-O-DMT-Bz-rA sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y se almacena a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

5’-O-DMT-Bz-rA experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo fosforamidita puede oxidarse para formar un grupo fosfato.

Reducción: El grupo cianoetil puede reducirse para formar una amina primaria.

Sustitución: El grupo DMT puede eliminarse en condiciones ácidas para exponer el grupo 5’-hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Yodo en presencia de agua o hidroperóxido de terc-butilo.

Reducción: Hidruro de litio y aluminio o hidrogenación con un catalizador de paladio.

Sustitución: Ácido trifluoroacético (TFA) o ácido dicloroacético (DCA) para la eliminación del DMT.

Principales Productos Formados

Oxidación: Formación del fosfato correspondiente.

Reducción: Formación del derivado de amina primaria.

Sustitución: Formación del nucleósido desprotegido.

Aplicaciones Científicas De Investigación

5’-O-DMT-Bz-rA se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:

Síntesis de Oligonucleótidos: Se utiliza como bloque de construcción para la síntesis de oligonucleótidos de ARN y ADN.

Desarrollo de Fármacos: Sirve como intermedio en la síntesis de compuestos cíclicos de di-nucleótidos, que tienen aplicaciones terapéuticas potenciales.

Investigación Bioquímica: Se utiliza en estudios que involucran interacciones y modificaciones de ácidos nucleicos.

Mecanismo De Acción

El mecanismo de acción de 5’-O-DMT-Bz-rA implica su incorporación en los oligonucleótidos durante la síntesis química. Los grupos protectores (DMT, Bz, tBDMS) aseguran reacciones selectivas en posiciones específicas, lo que permite la construcción precisa de secuencias de ácidos nucleicos. El grupo fosforamidita facilita la formación de enlaces fosfodiéster, que son esenciales para la estabilidad y la funcionalidad de los oligonucleótidos sintetizados .

Comparación Con Compuestos Similares

Compuestos Similares

5’-O-DMT-Bz-rG: Estructura similar pero con guanosina en lugar de adenosina.

5’-O-DMT-Bz-rC: Estructura similar pero con citidina en lugar de adenosina.

5’-O-DMT-Bz-rU: Estructura similar pero con uridina en lugar de adenosina.

Singularidad

5’-O-DMT-Bz-rA es único debido a su combinación específica de grupos protectores y su función como intermedio en la síntesis de compuestos cíclicos de di-nucleótidos. Su alta pureza y estabilidad lo hacen particularmente valioso para la síntesis precisa de oligonucleótidos y otras aplicaciones bioquímicas .

Actividad Biológica

5'-DMT-Bz-rA (5'-O-Dimethoxytrityl-N6-benzoyl adenosine) is a modified nucleoside that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. This compound is characterized by its unique structural features, which enhance its biological activity and stability. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, properties, and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₃₅N₅O₇ |

| Molecular Weight | 673.714 g/mol |

| Density | 1.36 g/cm³ |

| LogP | 4.796 |

| Polar Surface Area | 150.08 Ų |

This compound serves as an intermediate for cyclic di-nucleotide synthesis, which is crucial for various biochemical applications, including gene therapy and RNA interference (RNAi) strategies .

Synthesis Methods

The synthesis of this compound typically involves the protection of nucleoside hydroxyl groups to enhance stability during oligonucleotide assembly. The dimethoxytrityl (DMT) group provides a protective mechanism that can be removed under specific conditions to allow further reactions . The benzoyl (Bz) group contributes to the compound's hydrophobicity and stability, making it suitable for various applications in molecular biology.

Biological Activity

The biological activity of this compound is primarily linked to its role in oligonucleotide synthesis and modification. Key findings include:

- Stability in Oligonucleotide Synthesis: Studies have shown that the DMT group significantly stabilizes the nucleoside during chemical reactions, allowing for efficient incorporation into oligonucleotides . This stability is essential for maintaining the integrity of the nucleic acids during synthesis processes.

- Enhanced Pharmacokinetics: The modifications provided by the DMT and Bz groups improve the pharmacokinetic properties of oligonucleotides, such as increased resistance to enzymatic degradation and enhanced cellular uptake . These properties are critical for therapeutic applications where prolonged activity is desired.

Case Studies

-

RNA Interference Applications:

A study demonstrated that oligonucleotides synthesized using this compound exhibited improved efficacy in RNAi-mediated gene silencing. The modifications allowed for better stability against nucleases, resulting in enhanced gene knockdown efficiency in cellular models . -

Therapeutic Potential:

Another research highlighted the use of this compound in developing therapeutic agents targeting specific RNA sequences associated with diseases. The compound's ability to form stable duplexes with target RNA sequences was crucial for its application in gene therapy approaches .

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-32(44)33(45)37(50-30)43-23-41-31-34(39-22-40-35(31)43)42-36(46)24-9-5-3-6-10-24/h3-20,22-23,30,32-33,37,44-45H,21H2,1-2H3,(H,39,40,42,46)/t30-,32-,33-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHBEJADZCSKCY-GONXPTGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.